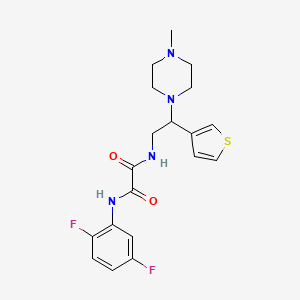

N1-(2,5-difluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O2S/c1-24-5-7-25(8-6-24)17(13-4-9-28-12-13)11-22-18(26)19(27)23-16-10-14(20)2-3-15(16)21/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFGEAQPCQLXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Compound Overview

- Molecular Formula : C22H27F2N4O2

- Molecular Weight : Approximately 398.5 g/mol

- Key Structural Features :

- Difluorophenyl group

- Piperazine moiety

- Thiophene ring

Antitumor Properties

Preliminary studies have indicated that this compound exhibits significant antitumor activity . Research has shown that it can inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanisms underlying this activity may involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Antidepressant Potential

The structural similarity of this compound to known psychoactive substances raises the possibility of antidepressant properties . Initial investigations suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders. Further studies are required to elucidate its pharmacological profile and specific interactions with neurotransmitter receptors.

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in cellular signaling, influencing pathways related to cell proliferation and survival.

- Enzyme Inhibition : It may inhibit enzymes that play critical roles in cancer progression and neurotransmitter metabolism.

In Vitro Studies

Research has demonstrated the compound's ability to inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In these studies, concentrations as low as 10 µM resulted in significant reductions in cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12 | Cell cycle arrest |

| MCF7 | 15 | Apoptosis induction |

In Vivo Studies

In animal models, the compound has shown promise in reducing tumor size without significant toxicity to normal tissues. These findings support its potential development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N1-(3-fluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide | C21H24F2N4O2 | Different fluorine positioning |

| N1-(4-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide | C22H27ClN4O2 | Chlorine instead of fluorine |

The presence of two fluorine atoms in this compound enhances its lipophilicity, potentially improving receptor binding compared to other compounds.

Q & A

Q. How can researchers optimize the synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on stepwise coupling reactions. For example, the oxalamide core can be synthesized via a two-step process: (1) coupling 2,5-difluoroaniline with oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C), and (2) reacting the intermediate with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine using a carbodiimide coupling agent (e.g., EDC/HOBt). Purity can be enhanced via recrystallization in DMSO/water mixtures (2:1 ratio) or gradient column chromatography (silica gel, CH₂Cl₂:MeOH 95:5 to 90:10). Monitor reaction progress using HPLC-MS with a C18 column and 0.1% TFA in acetonitrile/water .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and fluorine integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, m/z 469.9 expected).

- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in analogous oxalamide derivatives .

- FT-IR to verify carbonyl (C=O, ~1650–1750 cm⁻¹) and secondary amine (N-H, ~3300 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against kinase targets?

Methodological Answer: Adopt a high-throughput screening (HTS) approach:

Target Selection : Prioritize kinases with structural homology to thiophene/piperazine-binding proteins (e.g., MAPK, PI3K).

Assay Design : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes. Include controls (e.g., staurosporine for broad kinase inhibition).

Dose-Response : Test compound concentrations (0.1–100 μM) in triplicate, with IC₅₀ calculations using nonlinear regression .

Counter-Screens : Validate selectivity against unrelated kinases (e.g., EGFR, Src) to rule out off-target effects.

Q. What strategies can resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

- Mechanistic Profiling : Perform phosphoproteomics or RNA-seq to identify pathway-specific responses (e.g., apoptosis vs. proliferation signals).

- Cell Line Validation : Use CRISPR-edited lines to knock out suspected targets (e.g., PI3K isoforms) and assess rescue phenotypes.

- Microenvironment Mimicry : Compare 2D monolayers vs. 3D spheroids to account for diffusion limitations or stromal interactions .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets. Prioritize the piperazine-thiophene moiety for hydrophobic interactions.

- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and water-molecule displacement.

- QSAR Modeling : Train models on oxalamide derivatives with known IC₅₀ values to correlate substituent electronegativity (e.g., fluorine) with activity .

Experimental Design & Data Interpretation

Q. How to design a study assessing the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

Microsome Incubation : Use human liver microsomes (HLM, 0.5 mg/mL) with NADPH regeneration system.

Time Points : Collect aliquots at 0, 5, 15, 30, 60 minutes.

Analytical Method : Quantify parent compound depletion via LC-MS/MS (MRM mode). Calculate half-life (t₁/₂) using first-order kinetics.

CYP Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes.

- ANOVA with Tukey’s Post Hoc : Compare means across multiple concentrations and cell lines.

- Cluster Analysis : Group compounds with similar cytotoxicity profiles using hierarchical clustering (Euclidean distance) .

Theoretical & Environmental Considerations

Q. How can researchers integrate findings into a broader pharmacological framework?

Methodological Answer:

Q. What methodologies assess the compound’s environmental fate and ecotoxicity?

Methodological Answer:

- Persistence Studies : Conduct OECD 301B tests (ready biodegradability) in activated sludge.

- Aquatic Toxicity : Use Daphnia magna (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀) assays.

- Bioaccumulation : Calculate logP (e.g., XLogP3) and BCF values via EPI Suite .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.